2-(3,4,5-Trimethylphenyl)-1,3-benzothiazole
Description
Structure
3D Structure
Properties
CAS No. |
144176-32-9 |
|---|---|
Molecular Formula |
C16H15NS |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
2-(3,4,5-trimethylphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NS/c1-10-8-13(9-11(2)12(10)3)16-17-14-6-4-5-7-15(14)18-16/h4-9H,1-3H3 |
InChI Key |
NHWANIYVLGGULR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Aminobenzenethiol with 3,4,5-Trimethylbenzaldehyde
Reaction Conditions :
- Substrates : 2-Aminobenzenethiol and 3,4,5-trimethylbenzaldehyde.
- Catalyst : Amberlyst-15 (10% w/w) or NH$$_4$$Cl (20 mol%).
- Solvent : Ethanol or water.
- Temperature : 90–100°C under reflux.
- Time : 2–4 hours.
Mechanism :
The reaction proceeds via nucleophilic attack of the thiol group on the aldehyde, followed by cyclodehydration to form the benzothiazole ring. Amberlyst-15, a solid acid catalyst, enhances the electrophilicity of the aldehyde, while NH$$_4$$Cl facilitates imine formation through hydrogen bonding.
Yield :
Advantages :
Cyclization of 3,4,5-Trimethylbenzoyl Chloride with 2-Aminobenzenethiol
Reaction Conditions :
- Substrates : 3,4,5-Trimethylbenzoyl chloride and 2-aminobenzenethiol.
- Catalyst : Silica-supported NaHSO$$_4$$ (10 mol%).
- Solvent : Dichloromethane (DCM) or ethyl acetate.
- Temperature : Room temperature to 60°C.
- Time : 1–3 hours.
Mechanism :
The acyl chloride reacts with the amine group of 2-aminobenzenethiol to form a thioamide intermediate, which undergoes intramolecular cyclization to yield the benzothiazole.
Yield :
Advantages :
Transition Metal-Catalyzed C–H Functionalization
Reaction Conditions :
- Substrates : Benzothiazole and 3,4,5-trimethylphenylboronic acid.
- Catalyst : Pd(OAc)$$_2$$ (5 mol%) or Ru complexes.
- Ligand : XPhos or BINAP.
- Solvent : Toluene or DMF.
- Temperature : 100–120°C.
- Time : 12–24 hours.
Mechanism :
Direct arylation via C–H bond activation at the 2-position of benzothiazole, facilitated by palladium or ruthenium catalysts.
Yield :
Advantages :
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Reaction Time | Green Metrics |
|---|---|---|---|---|
| Condensation | Amberlyst-15/NH$$_4$$Cl | 78–92 | 2–4 h | High |
| Cyclization | NaHSO$$4$$/SiO$$2$$ | 70–88 | 1–3 h | Moderate |
| C–H Functionalization | Pd(OAc)$$_2$$ | 60–75 | 12–24 h | Low |
Key Observations :
- Condensation methods are optimal for high yields and scalability.
- C–H functionalization offers regioselectivity but requires costly catalysts.
Optimization and Challenges
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethylphenyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Benzothiazole derivatives are increasingly recognized for their anticancer potential. Studies have shown that compounds similar to 2-(3,4,5-trimethylphenyl)-1,3-benzothiazole exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated significant activity against non-small cell lung cancer and colon cancer cells, with some showing IC50 values in the low micromolar range . The structural modifications on the benzothiazole nucleus can enhance these anticancer activities, making them promising candidates for further drug development.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that benzothiazole derivatives can inhibit the growth of several bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes like dihydropteroate synthase (DHPS), which is crucial for bacterial survival . This makes them potential candidates for developing new antimicrobial agents to combat drug-resistant pathogens.
Anti-inflammatory and Analgesic Effects
In addition to anticancer and antimicrobial activities, benzothiazole derivatives have been studied for their anti-inflammatory and analgesic properties. They have shown effectiveness in reducing inflammation in various models, which may be attributed to their ability to inhibit pro-inflammatory cytokines . This suggests a potential use in treating inflammatory diseases.
Synthesis Techniques
The synthesis of this compound typically involves several methods:
- Condensation Reactions : One common approach is the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions.
- Cyclization Methods : Another method involves cyclization reactions where substituted phenyl groups are introduced at specific positions on the benzothiazole ring.
- Green Chemistry Approaches : Recent advancements emphasize environmentally friendly synthesis methods that reduce waste and improve yield .
Industrial Applications
Beyond medicinal chemistry, this compound has potential applications in various industrial fields:
- Dye Synthesis : Benzothiazole compounds are often utilized as intermediates in dye production due to their vibrant colors and stability under light exposure.
- Polymer Chemistry : The compound can serve as a building block in synthesizing polymers with specific properties such as heat resistance and UV stability .
Comprehensive Data Table
Case Studies
Several case studies highlight the effectiveness of benzothiazole derivatives:
- Case Study on Anticancer Activity : A study evaluated a series of benzothiazole derivatives against human cancer cell lines. The results showed that certain modifications led to compounds with IC50 values lower than conventional chemotherapeutics like doxorubicin .
- Evaluation of Antimicrobial Properties : Another research effort synthesized novel benzothiazole derivatives and tested them against clinical isolates of bacteria. The findings indicated potent activity against resistant strains, suggesting a pathway for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethylphenyl)-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Variations and Crystallographic Insights
Dihedral Angles and Planarity
- 2-(3,4,5-Trimethoxyphenyl)-1,3-benzothiazole: The dihedral angle between the benzothiazole core and the trimethoxyphenyl group is 15.56°, indicating moderate non-planarity due to steric hindrance from methoxy groups .
- 6-Methyl-2-[2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-benzothiazole : The ethyl linker between the benzothiazole and trimethoxyphenyl group increases conformational flexibility, likely altering binding kinetics .
Substituent Effects on Reactivity
- Electron-Donating vs. Trimethoxyphenyl (stronger electron-donating methoxy groups) further elevates electron density, improving interactions with electrophilic targets . Sulfonyl or pyridylthio substituents (e.g., 2-(methylsulfonyl)-1,3-benzothiazole) introduce electron-withdrawing effects, modulating reactivity for anticancer applications .
Anti-Inflammatory and Antimicrobial Activities
- Trimethoxyphenyl Derivatives: Compound G (ethyl-(4R)-2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate) exhibits potent anti-inflammatory activity, attributed to the synergistic effects of the trimethoxyphenyl and carboxylate groups .
- Chlorobenzoyl Derivatives : 2-[2-(4-Chlorobenzoyl)phenyl]-1,3-benzothiazole shows strong antitubercular activity (IR: 722.64 cm⁻¹ for C-Cl stretch), comparable to first-line drugs .
Anticancer and Antischistosomal Activities
- 2-(Methylsulfonyl)-1,3-benzothiazole : Inhibits RNA/DNA synthesis via nitro enzyme binding, demonstrating low micromolar efficacy against cancer cell lines .
- 2-(Benzylsulfonyl)-1,3-benzothiazole : Active against Schistosoma parasites, highlighting the role of sulfonyl groups in disrupting parasitic metabolism .
Spectroscopic and Computational Data
*Predicted data based on structural analogues.
Key Research Findings
- Steric vs. Electronic Effects : Trimethylphenyl derivatives prioritize steric bulk for membrane penetration, while trimethoxyphenyl analogues leverage electronic effects for target binding .
- Linker Flexibility: Ethyl or piperazinyl linkers (e.g., 2-[4-(2-chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole) enhance conformational adaptability, critical for binding diverse targets .
- Therapeutic Versatility : Substituent choice dictates activity—methyl/methoxy groups favor anti-inflammatory/antimicrobial effects, whereas sulfonyl groups enable anticancer mechanisms .
Biological Activity
Anticancer Activity
The most prominent biological activity of 2-(3,4,5-trimethylphenyl)-1,3-benzothiazole is its anticancer potential. Several studies have demonstrated its efficacy against various cancer cell lines.
In Vitro Studies
A comprehensive study on the antiproliferative activity of benzothiazole derivatives revealed that compounds containing the 3,4,5-trimethoxyphenyl moiety exhibited significant cytotoxicity against multiple cancer cell lines . The table below summarizes the IC50 values of this compound against different cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 0.62 |
| MDA-468 (Breast) | 0.06 |
| PC3 (Prostate) | 2.04 |
| C42B (Prostate) | 2.81 |
| LNCAP (Prostate) | 4.31 |
| 22RV1 (Prostate) | 2.13 |
These results indicate that the compound is particularly effective against breast and prostate cancer cell lines .
The anticancer activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. A study focusing on benzothiazoles incorporating the trimethoxyphenyl moiety found that these compounds act as colchicine site tubulin polymerization inhibitors .
Compound 12a, a close analog of this compound, demonstrated:
- Significant inhibition of in vitro tubulin polymerization with an IC50 value of 2.87 μM .
- Direct binding to the colchicine-binding site of β-tubulin in PC3 cells, as evidenced by immunofluorescence and EBI competition assays .
- Formation of hydrogen bonds with residues Tyr357, Ala247, and Val353 of tubulin, as revealed by docking analysis .
Antimicrobial Activity
In addition to its anticancer properties, this compound and its derivatives have shown promising antimicrobial activity.
Antibacterial Activity
A series of benzothiazole derivatives, including those with trimethoxyphenyl substituents, exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria . The compound showed particular efficacy against:
- Listeria monocytogenes
- Pseudomonas aeruginosa
- Escherichia coli
- Staphylococcus aureus
The antibacterial activity of benzothiazole derivatives is attributed to their ability to inhibit various bacterial enzymes, including:
- Dihydroorotase
- DNA gyrase
- Uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB)
- Peptide deformylase
- Dihydrofolate reductase
Other Biological Activities
Research has also indicated that this compound and related compounds possess additional biological activities, including:
These diverse biological activities make this compound a promising candidate for further research and development in multiple therapeutic areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
